Pyridine, 2-chloro-5-(1-chloroethyl)-
Description
Halogenated pyridine (B92270) systems are a class of heterocyclic compounds characterized by a pyridine ring substituted with one or more halogen atoms. The presence of both the electron-withdrawing nitrogen atom and the electronegative halogen substituents significantly influences the electronic properties of the pyridine ring. This electronic modification alters the reactivity of the ring, making it susceptible to a variety of chemical transformations that are often challenging to achieve with the parent pyridine molecule. The position and nature of the halogen atom(s) can be strategically varied to fine-tune the reactivity and properties of the molecule, making halogenated pyridines highly versatile building blocks in organic synthesis.
The pyridine nucleus, an aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. Its unique properties, including its basicity, aromaticity, and ability to coordinate with metals, make it a privileged scaffold in drug discovery and materials science. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which is crucial for molecular recognition and catalytic processes. Synthetic methodologies focused on the functionalization of the pyridine ring are of paramount importance for the construction of complex molecules with desired properties.
Halogenated pyridine derivatives are indispensable intermediates in advanced organic synthesis. The carbon-halogen bond serves as a versatile functional handle that can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks. Furthermore, the halogen substituents can direct the regioselectivity of subsequent reactions, providing precise control over the synthetic outcome. The utility of halogenated pyridines as key intermediates is evident in the synthesis of numerous pharmaceuticals, agrochemicals, and materials with tailored functionalities.
A thorough review of the scientific literature and chemical databases reveals a notable scarcity of specific research and documented properties for the exact compound Pyridine, 2-chloro-5-(1-chloroethyl)- . This suggests that it is either a novel or a less-explored member of the halogenated pyridine family. However, to provide a contextual understanding of its potential chemical nature, it is insightful to examine its close structural isomers and related analogs for which data is available. These related compounds offer a glimpse into the potential reactivity and characteristics that "Pyridine, 2-chloro-5-(1-chloroethyl)-" might possess.
The most closely related analogs with available data include:
2-(1-Chloro-ethyl)-pyridine
2-Chloro-5-(2-chloroethyl)-pyridine
2-Chloro-5-(chloromethyl)pyridine (B46043)
These compounds share the core 2-chloropyridine (B119429) structure but differ in the position or structure of the chloroalkyl side chain. For instance, "2-(1-Chloro-ethyl)-pyridine" features the chloroethyl group at the 2-position, while the target compound has it at the 5-position. "2-Chloro-5-(2-chloroethyl)-pyridine" is an isomer where the chlorine on the ethyl group is at the terminal carbon. "2-Chloro-5-(chloromethyl)pyridine" has a chloromethyl group instead of a chloroethyl group at the 5-position and is a well-documented intermediate in the synthesis of neonicotinoid insecticides. The subtle differences in the placement and structure of the chloroalkyl group can lead to significant variations in their chemical reactivity and potential applications.
Below is a data table comparing the known properties of these related compounds, which can serve as a reference for predicting the potential characteristics of "Pyridine, 2-chloro-5-(1-chloroethyl)-".
| Property | 2-(1-Chloro-ethyl)-pyridine | 2-Chloro-5-(2-chloroethyl)-pyridine | 2-Chloro-5-(chloromethyl)pyridine |
| CAS Number | 10445-92-8 | 117528-26-4 | 70258-18-3 |
| Molecular Formula | C₇H₈ClN | C₇H₇Cl₂N | C₆H₅Cl₂N |
| Molecular Weight | 141.60 g/mol | 176.04 g/mol | 162.02 g/mol |
| Known Applications | Catalyst for chlorination and transfer hydrogenation of pyridines. medchemexpress.com | Research intermediate. | Intermediate for neonicotinoid insecticides like Imidacloprid. chemicalbook.comnih.goviucr.org |
The study of such specific halogenated pyridine derivatives is crucial for expanding the toolbox of synthetic chemists and for the discovery of new molecules with unique biological activities or material properties. While direct research on "Pyridine, 2-chloro-5-(1-chloroethyl)-" is not currently prevalent in public-domain literature, its structural features suggest it could be a valuable, yet unexplored, synthetic intermediate. Further research into its synthesis and reactivity is warranted to fully understand its potential within the broader field of heterocyclic chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C7H7Cl2N |
|---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
2-chloro-5-(1-chloroethyl)pyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3 |
InChI Key |
UEOCLBUKKVLGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Derivatization Strategies and Novel Compound Synthesis Utilizing the 2 Chloro 5 Chloromethyl Pyridine Scaffold
Amination and Hydrazinolysis Routes to Functionalized Pyridines
The chloromethyl group at the C5 position of 2-chloro-5-(chloromethyl)pyridine (B46043) is highly susceptible to nucleophilic substitution, providing a direct route to introduce nitrogen-containing functional groups. Amination and hydrazinolysis are fundamental reactions in this context, leading to key intermediates for further synthesis.
Amination: The direct reaction of 2-chloro-5-(chloromethyl)pyridine with ammonia (B1221849) is an effective method for producing 2-chloro-5-aminomethyl-pyridine. To achieve high selectivity and yield, the reaction is typically carried out using excess ammonia at temperatures between -50°C and +50°C. google.com The use of excess ammonia is crucial to minimize the formation of secondary amine by-products. google.com In one patented process, a solution of 2-chloro-5-(chloromethyl)pyridine in toluene (B28343) is added to liquid ammonia at 0°C to 5°C, yielding the desired primary amine. google.com An alternative, though more complex, route involves reacting 2-chloro-5-(chloromethyl)pyridine with phthalimide (B116566) followed by hydrazinolysis (the Gabriel synthesis) to liberate the primary amine. google.com
Hydrazinolysis: The synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) serves as a gateway to a class of derivatives known as hydrazones. This key intermediate is prepared from 2-chloro-5-(chloromethyl)pyridine and can subsequently be reacted with various aromatic aldehydes. asianpubs.org This reaction proceeds under mild conditions to form stable hydrazone compounds, effectively attaching diverse aromatic moieties to the pyridine (B92270) scaffold through a hydrazone linker. asianpubs.org This strategy has been successfully employed in continuous flow reactors, highlighting its efficiency. asianpubs.orgasianpubs.org
Interactive Table: Amination and Hydrazinolysis of 2-Chloro-5-(chloromethyl)pyridine Click on the headers to sort the data.
| Reaction Type | Reagent | Product | Reaction Conditions | Reference |
| Amination | Excess Ammonia (NH₃) | 2-Chloro-5-aminomethyl-pyridine | Toluene solvent, 0-5°C, high pressure (autoclave) | google.com |
| Amination (Gabriel) | 1. Phthalimide/KOH 2. Hydrazine hydrate | 2-Chloro-5-aminomethyl-pyridine | Two-step process in ethanol/DMF | google.com |
| Hydrazinolysis | Hydrazine | 2-Chloro-5-(hydrazinylmethyl)pyridine | Not detailed | asianpubs.org |
| Hydrazone Formation | Aromatic Aldehydes | N'-arylmethylene-2-chloro-5-hydrazinylmethylpyridine | Mild conditions following hydrazinolysis | asianpubs.org |
Synthesis of Quaternary Ammonium (B1175870) Salts and Other Ionic Derivatives
The electrophilic nature of the carbon atom in the chloromethyl group makes it an ideal site for quaternization reactions with tertiary amines. This process yields quaternary ammonium salts, a class of ionic compounds with various applications.
The synthesis is typically achieved by reacting 2-chloro-5-(chloromethyl)pyridine with a suitable tertiary amine. The reaction involves the nucleophilic attack of the amine on the chloromethyl group, displacing the chloride ion and forming a new carbon-nitrogen bond. This results in a positively charged quaternary ammonium cation with the displaced chloride as the counter-ion. General methods for synthesizing such salts from alkyl halides often involve heating the reactants, sometimes in a solvent like dimethylformamide (DMF) or acetone, or even without a solvent. epo.orggoogleapis.com Reaction temperatures can range from 70°C to over 180°C, and in some cases, are performed in an autoclave under pressure to accelerate the reaction. epo.orggoogleapis.com These methods can be adapted for the quaternization of 2-chloro-5-(chloromethyl)pyridine with a wide range of tertiary amines, leading to diverse ionic derivatives.
Interactive Table: Synthesis of Quaternary Ammonium Salts Click on the headers to sort the data.
| Reactant 1 | Reactant 2 (Tertiary Amine) | Product Class | General Conditions | Reference |
| 2-Chloro-5-(chloromethyl)pyridine | Trimethylamine | Pyridinium (B92312) Quaternary Ammonium Salt | Heating in solvent or neat | epo.orggoogleapis.com |
| 2-Chloro-5-(chloromethyl)pyridine | N,N-Dimethylaniline | Pyridinium Quaternary Ammonium Salt | Heating in DMF with water | googleapis.com |
| 2-Chloro-5-(chloromethyl)pyridine | Pyridine | Bis-pyridinium Salt | Heating under pressure | epo.org |
Cross-Coupling Reactions for Carbon-Carbon Bond Formation in Pyridine Systems (e.g., Negishi Cross-Coupling)
While the chloromethyl group is reactive towards nucleophiles, the chlorine atom at the C2 position of the pyridine ring is typically less reactive. However, it can be readily activated for carbon-carbon bond formation using transition metal catalysis, particularly palladium- or nickel-based systems. These cross-coupling reactions are powerful tools for introducing alkyl, aryl, or other carbon-based substituents onto the pyridine ring itself.
Negishi Cross-Coupling: The Negishi cross-coupling reaction is one of the most effective methods for this transformation. nih.gov It involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org In the context of the 2-chloro-5-(chloromethyl)pyridine scaffold, the 2-chloro position can serve as the organic halide component. It is coupled with a pre-formed organozinc reagent (e.g., an arylzinc or alkylzinc halide). Alternatively, the pyridine itself can be converted into an organozinc reagent for coupling with other organic halides. The Negishi reaction is known for its high functional group tolerance and effectiveness in creating C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds containing a pyridine ring. nih.govorgsyn.org A scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) was developed using a Negishi coupling between 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine, demonstrating the industrial applicability of this method for creating complex heteroaromatic systems. researchgate.net
Nickel-Catalyzed Cross-Electrophile Coupling: An alternative approach is the nickel-catalyzed cross-electrophile coupling, which joins two different organic halides. This method has been successfully applied to the alkylation of 2-chloropyridines by reacting them with alkyl bromides in the presence of a nickel catalyst and a reducing agent like manganese metal. nih.gov This strategy avoids the need to pre-form organometallic reagents, offering a more direct route to 2-alkylated pyridines. nih.gov
Interactive Table: C-C Bond Formation via Cross-Coupling Click on the headers to sort the data.
| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Negishi Coupling | 2-Chloropyridine (B119429) derivative | Aryl-ZnCl | Pd[P(tBu₃)]₂ or similar Pd-phosphine complexes | 2-Arylpyridine derivative | nih.gov |
| Negishi Coupling | 5-Iodo-2-chloropyrimidine | 2-Pyridylzinc chloride | Pd(PPh₃)₄ | 2-Chloro-5-(pyridin-2-yl)pyrimidine | researchgate.net |
| Cross-Electrophile Coupling | 2-Chloropyridine | Alkyl Bromide | NiBr₂ / Bathophenanthroline / Mn⁰ | 2-Alkylpyridine | nih.gov |
Introduction of Complex Heterocyclic and Aromatic Moieties
The dual reactivity of the 2-chloro-5-(chloromethyl)pyridine scaffold allows for the strategic introduction of complex ring systems at either the C2 or C5 position, leading to novel compounds with significant structural diversity.
Attachment at the C2-Position: As detailed in the previous section, palladium- and nickel-catalyzed cross-coupling reactions are the primary methods for attaching aromatic and heterocyclic groups directly to the C2 position of the pyridine ring. researchgate.netnih.gov The Negishi coupling, in particular, is well-suited for creating biaryl and heterobiaryl structures, which are common motifs in biologically active molecules. nih.govorgsyn.org
Attachment at the C5-Position: The C5-chloromethyl group provides a handle for introducing complex moieties via nucleophilic substitution.
Via Hydrazone Linkage: As mentioned in section 4.1, hydrazinolysis of the scaffold followed by condensation with aromatic or heterocyclic aldehydes creates a stable hydrazone linker, effectively tethering the new ring system to the pyridylmethyl fragment. asianpubs.orgasianpubs.org
Via Amine Linkage (Gabriel Synthesis): A classic method for introducing a nitrogen-linked substituent involves the Gabriel synthesis. 2-Chloro-5-(chloromethyl)pyridine is first reacted with potassium phthalimide to form N-(2-chloro-pyridin-5-yl-methyl)-phthalimide. google.com The phthalimide group serves as a protected form of a primary amine, which can be deprotected and subsequently used to build more elaborate heterocyclic structures.
These strategies demonstrate the utility of 2-chloro-5-(chloromethyl)pyridine as a foundational building block for creating a wide range of functionalized molecules.
Advanced Characterization Techniques in Structural Elucidation of Pyridine Derivatives
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the constitution and stereochemistry of Pyridine (B92270), 2-chloro-5-(1-chloroethyl)- .
Based on analyses of closely related compounds like 2-chloro-5-(chloromethyl)pyridine (B46043), it is expected that the pyridine ring would be largely planar. nih.govnih.govresearchgate.net The crystal structure would also reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, which dictate the packing of molecules in the crystal lattice. nih.govresearchgate.net
Table 1: Expected Crystallographic Parameters for Pyridine, 2-chloro-5-(1-chloroethyl)- (Note: This table is illustrative and based on typical values for related structures, as specific data for the target compound is not available.)
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | 4-10 |
| b (Å) | 10-15 |
| c (Å) | 15-20 |
| β (°) | 90-100 (for monoclinic) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for characterizing Pyridine, 2-chloro-5-(1-chloroethyl)- .
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule.
Pyridine Ring Protons: Three aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns (doublets and doublets of doublets) confirming their positions on the 2-chloropyridine (B119429) ring.
1-Chloroethyl Protons: The methine proton (-CH(Cl)-) would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl protons (-CH₃) would appear as a doublet, coupled to the single methine proton.
¹³C NMR: The carbon NMR spectrum would show a signal for each of the seven unique carbon atoms in the molecule, providing information about their chemical environment. The carbon attached to the chlorine on the pyridine ring would be significantly shifted, as would the carbons of the 1-chloroethyl side chain.
Advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for Pyridine, 2-chloro-5-(1-chloroethyl)- (Note: These are estimated values based on general principles and data for related compounds.)
| Protons | Predicted δ (ppm) | Multiplicity |
|---|---|---|
| H-3 (Pyridine) | ~7.3 | d |
| H-4 (Pyridine) | ~7.7 | dd |
| H-6 (Pyridine) | ~8.3 | d |
| -CH(Cl)- | ~5.2 | q |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Pyridine, 2-chloro-5-(1-chloroethyl)- , the IR spectrum would show characteristic absorption bands.
Key expected vibrations include:
C=C and C=N Stretching: These vibrations from the pyridine ring would appear in the 1600-1400 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be seen just below 3000 cm⁻¹.
C-Cl Stretching: The carbon-chlorine bonds would produce characteristic absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 3: Expected IR Absorption Frequencies for Pyridine, 2-chloro-5-(1-chloroethyl)-
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Pyridine Ring C=C, C=N Stretch | 1600-1400 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₇H₇Cl₂N.
The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion. The M⁺ peak (containing two ³⁵Cl isotopes) would be accompanied by an M+2 peak (one ³⁵Cl, one ³⁷Cl) and an M+4 peak (two ³⁷Cl isotopes) with a distinctive intensity ratio.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| Pyridine, 2-chloro-5-(1-chloroethyl)- |
Theoretical and Mechanistic Investigations in Pyridine Chemistry
Computational Chemistry Approaches for Reaction Pathway Elucidation (e.g., DFT Calculations)
Specific DFT calculations to elucidate reaction pathways for "Pyridine, 2-chloro-5-(1-chloroethyl)-" have not been identified in the surveyed literature. However, computational studies on related pyridine (B92270) derivatives are common. nih.gov For instance, DFT calculations are frequently employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which provide insights into the molecule's reactivity. nih.gov For a molecule like 2-chloro-5-(1-chloroethyl)pyridine, DFT could be used to model the transition states of potential reactions, such as nucleophilic substitution at the C2 position or reactions involving the 1-chloroethyl side chain, to predict the most likely reaction pathways.
Studies on Reaction Intermediates and Transition States
Specific research identifying and characterizing reaction intermediates and transition states for reactions involving "Pyridine, 2-chloro-5-(1-chloroethyl)-" is not available in the provided search results. Mechanistic studies on similar molecules often involve trapping experiments or spectroscopic observation (like NMR) under reaction conditions to identify transient species. For this compound, key intermediates could include Meisenheimer complexes in nucleophilic aromatic substitution reactions or carbocationic intermediates formed from the 1-chloroethyl group. The stability of these intermediates would be crucial in determining reaction outcomes.
Analysis of Regioselectivity and Stereoselectivity in Pyridine Functionalization
There is a lack of specific studies on the regioselectivity and stereoselectivity of "Pyridine, 2-chloro-5-(1-chloroethyl)-" functionalization. The regioselectivity of reactions on the pyridine ring is generally governed by the electronic effects of the existing substituents.
The presence of the chiral center in the 1-chloroethyl group introduces the element of stereoselectivity. Reactions involving this side chain could potentially proceed with either retention or inversion of configuration, depending on the reaction mechanism (e.g., SN1 vs. SN2). The "(1R)-1-chloroethyl" stereoisomer is noted for its potential to affect biological activity through enantioselective interactions. However, without specific experimental or computational studies, any discussion on stereochemical outcomes remains speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
